N-(2,5-dimethoxyphenyl)-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[1-(2-methoxyphenyl)-4-methylpyrazolo[3,4-d]pyridazin-7-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O4S/c1-14-16-12-24-28(18-7-5-6-8-20(18)32-4)22(16)23(27-26-14)33-13-21(29)25-17-11-15(30-2)9-10-19(17)31-3/h5-12H,13H2,1-4H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFYLGIFIDKHANR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=NN(C2=C(N=N1)SCC(=O)NC3=C(C=CC(=C3)OC)OC)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide typically involves multiple steps:
Formation of the Pyrazolo[3,4-d]pyridazinyl Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Thioether Formation: The pyrazolo[3,4-d]pyridazinyl core is then reacted with a thiol derivative to form the thioether linkage.
Acetamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethoxyphenyl)-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide involves its interaction with specific molecular targets. The pyrazolo[3,4-d]pyridazinyl moiety is known to interact with enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways, ultimately exerting the compound’s biological effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Table 1: Key Structural Features and Physicochemical Properties
Key Observations:
Core Heterocycles: The target’s pyrazolo-pyridazine core is distinct from thiazolo-pyrimidines (11a, 19/20) and imidazo-pyridines (1l). Thiazolo-pyrimidines () incorporate sulfur within the ring, which may improve metabolic stability compared to purely nitrogenous systems .
Functional Groups: The target’s thioacetamide linker (S-C-NHCO) differs from the thioxo (S=C) groups in compounds 19/20 and the cyano (CN) groups in 11a and 1l. Thioacetamides are less electrophilic than thioxo groups but may confer better solubility due to the acetamide’s polarity . Methoxy groups (OCH3) in the target are electron-donating, contrasting with the electron-withdrawing nitro (NO2) and cyano (CN) groups in 1l and 11a. This difference could modulate reactivity in electrophilic substitution or binding interactions .
Synthetic Challenges :
- The target’s multiple methoxy substituents likely require protective strategies during synthesis, similar to the use of sodium acetate in for stabilizing intermediates .
- Thioacetamide formation may parallel methods in , where thiourea derivatives are condensed with aldehydes or ketones under acidic conditions .
Spectroscopic and Analytical Comparisons
Table 2: Spectroscopic Data for Key Compounds
Insights:
- The target’s amide NH and C=O stretches (IR) would align with acetamide-containing analogs, though distinct from the thiouracil-derived carbonyls in .
- Methoxy groups in the target would produce singlet peaks in ^1H NMR (δ ~3.8–4.0), comparable to methyl groups in 11a (δ 2.24–2.37) but with different electronic environments .
Hypothetical Pharmacological Implications
- Thiazolo-pyrimidines () are often explored as kinase inhibitors or antimicrobial agents due to sulfur’s role in metal chelation . The target’s thioacetamide may mimic this behavior.
- Imidazo-pyridines () with nitro groups (e.g., 1l) are frequently cytotoxic, whereas the target’s methoxy groups might reduce toxicity and enhance membrane permeability .
Biological Activity
N-(2,5-dimethoxyphenyl)-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological activity, and relevant case studies, supported by data tables and research findings.
Synthesis of this compound
The synthesis of this compound typically involves multi-step organic reactions, including the use of specific reagents and conditions that facilitate the formation of the desired thioacetamide structure. Key steps in the synthesis may include:
- Formation of the pyrazolo[3,4-d]pyridazine core : This involves cyclization reactions that construct the pyrazole ring.
- Thioether formation : The introduction of the thio group is crucial for enhancing biological activity.
- Final acetamide formation : The acetamide group is added to complete the structure.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound's unique structure allows it to modulate various biochemical pathways, leading to potential therapeutic effects.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, it has been shown to inhibit the proliferation of cancer cells in vitro. A study reported that compounds similar in structure demonstrated IC50 values in the low micromolar range against various cancer cell lines, suggesting a promising avenue for further research into its efficacy as an anticancer agent .
Anti-inflammatory Properties
In addition to its anticancer effects, this compound has been investigated for its anti-inflammatory potential. It was found to inhibit pro-inflammatory cytokine production in cultured macrophages, indicating a possible mechanism for reducing inflammation .
Antimicrobial Activity
The compound also exhibits antimicrobial properties. In vitro studies have shown that it possesses activity against various bacterial strains, with minimum inhibitory concentrations (MICs) reported in the range of 16 μg/mL against Staphylococcus aureus and Listeria monocytogenes .
Case Study 1: Anticancer Efficacy
A recent study explored the anticancer effects of this compound on renal cancer cells. The researchers treated renal cancer cell lines with varying concentrations of the compound and observed a dose-dependent decrease in cell viability. The results highlighted the potential of this compound as a lead candidate for further development in cancer therapy.
Case Study 2: Inhibition of Inflammatory Cytokines
In another investigation focusing on inflammation, researchers administered this compound to macrophage cultures stimulated with lipopolysaccharides (LPS). The results indicated a significant reduction in tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels compared to untreated controls.
Biological Activity Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
